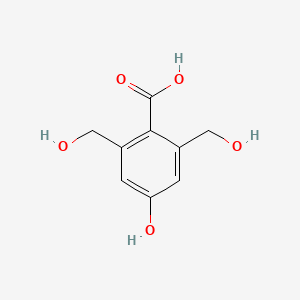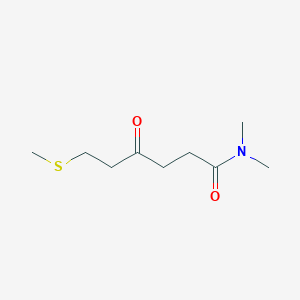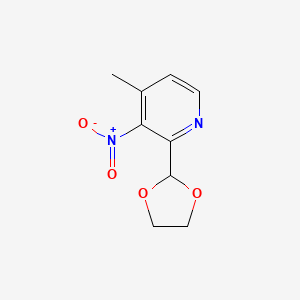
Pyridine, 2-(1,3-dioxolan-2-yl)-4-methyl-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(1,3-dioxolan-2-yl)-4-methyl-3-nitro-: is a heterocyclic aromatic organic compound It features a pyridine ring substituted with a 1,3-dioxolane ring at the 2-position, a methyl group at the 4-position, and a nitro group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-(1,3-dioxolan-2-yl)-4-methyl-3-nitro- typically involves multi-step organic reactions. One common method includes the formation of the 1,3-dioxolane ring through the reaction of a carbonyl compound with ethylene glycol under acidic conditions. The pyridine ring can be functionalized through nitration and alkylation reactions to introduce the nitro and methyl groups, respectively.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2-(1,3-dioxolan-2-yl)-4-methyl-3-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Pyridine, 2-(1,3-dioxolan-2-yl)-4-methyl-3-nitro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pyridine, 2-(1,3-dioxolan-2-yl)-4-methyl-3-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules, leading to various physiological effects.
Comparison with Similar Compounds
Pyridine, 2-(1,3-dioxolan-2-yl)-: This compound lacks the nitro and methyl groups, making it less reactive in certain chemical reactions.
Pyridine, 4-methyl-3-nitro-: This compound lacks the 1,3-dioxolane ring, which affects its structural properties and reactivity.
2-(1,3-Dioxolan-2-yl)pyridine: This compound lacks the nitro and methyl groups, making it less versatile in synthetic applications.
Uniqueness: Pyridine, 2-(1,3-dioxolan-2-yl)-4-methyl-3-nitro- is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential applications. The presence of the 1,3-dioxolane ring, nitro group, and methyl group allows for diverse chemical transformations and interactions in various research fields.
Properties
CAS No. |
143509-44-8 |
|---|---|
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-(1,3-dioxolan-2-yl)-4-methyl-3-nitropyridine |
InChI |
InChI=1S/C9H10N2O4/c1-6-2-3-10-7(8(6)11(12)13)9-14-4-5-15-9/h2-3,9H,4-5H2,1H3 |
InChI Key |
LEHJFDHYUQOGQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C2OCCO2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



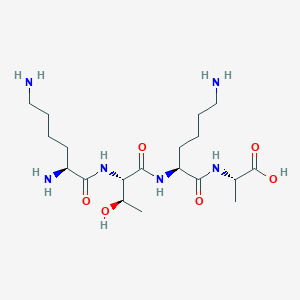
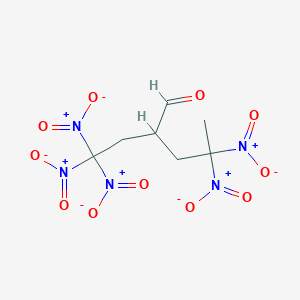
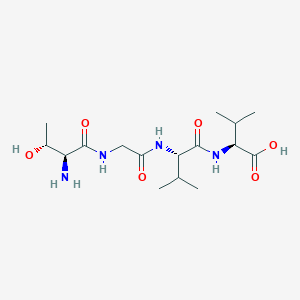

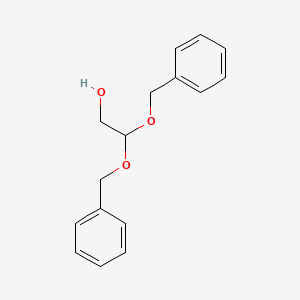
![N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]-4-fluorobenzamide](/img/structure/B12542610.png)
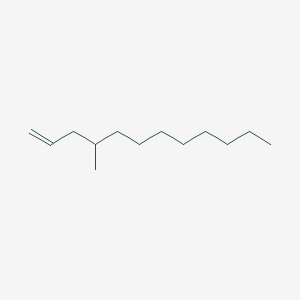
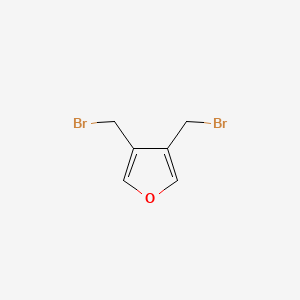
![6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine](/img/structure/B12542641.png)
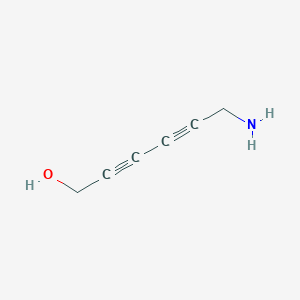
![Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-](/img/structure/B12542657.png)
